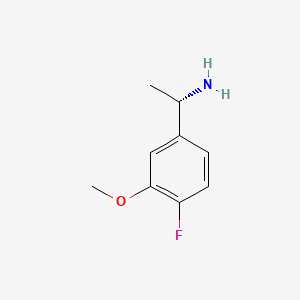

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

In the realm of organic chemistry, the manipulation and synthesis of complex molecules are fundamental. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluoro- and methoxy-substituted phenyl compounds. These entities often serve as critical intermediates or building blocks in the synthesis of pharmacologically active compounds (Qiu et al., 2009).

Pharmacology and Medicinal Chemistry

In medicinal chemistry, the structure-activity relationship (SAR) of molecules can significantly influence their pharmacological profile. Fluoro- and methoxy- groups, as seen in "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine," often play a crucial role in modulating the biological activity of molecules. For example, the review of the metallation of π-deficient heterocyclic compounds highlights the specific influence of fluoro- and methoxy- substitutions on the reactivity and potential pharmacological applications of these compounds (Marsais & Quéguiner, 1983).

Neurochemistry and Potential Therapeutic Applications

The exploration of compounds for their neurochemical activity and potential therapeutic applications is a vital area of research. While specific studies on "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine" were not identified, analogous compounds have been investigated for their effects on the central nervous system. For example, research into the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA) provides insights into the impact of methoxyphenyl compounds on serotonin neurons, potentially guiding the therapeutic exploration of similar compounds (McKenna & Peroutka, 1990).

Environmental and Analytical Chemistry

The atmospheric reactivity and environmental impact of methoxyphenols, emitted from biomass burning and used as tracers for wood burning, highlight the importance of understanding the environmental fate and analytical detection of such compounds. Studies on the atmospheric reactivity of methoxyphenols contribute to our understanding of their environmental behavior and potential health impacts, which could extend to fluoro- and methoxy-substituted compounds like "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine" (Liu, Chen, & Chen, 2022).

Eigenschaften

IUPAC Name |

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQFKDHMDFLHO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660898 |

Source

|

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | |

CAS RN |

870849-59-5 |

Source

|

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)